molecular formula C32H35NO4S B13451554 Ethynyl Estradiol 3-Dansyl Chloride

Ethynyl Estradiol 3-Dansyl Chloride

Cat. No.: B13451554
M. Wt: 529.7 g/mol
InChI Key: UAJGFSUMBFWTHZ-UEBKYDDZSA-N
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Description

Ethynyl Estradiol 3-Dansyl Chloride is a chemically modified derivative of 17α-ethynyl estradiol, where a dansyl chloride group (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is conjugated at the 3-position of the steroid backbone. This modification introduces fluorescence properties, making the compound highly valuable in analytical applications such as high-resolution liquid chromatography (HPLC) and fluorescence-based detection assays . Ethynyl estradiol itself is a synthetic estrogen widely used in oral contraceptives due to its prolonged bioavailability and resistance to metabolic degradation compared to endogenous estrogens like 17β-estradiol . The dansyl group enhances detection sensitivity, enabling trace-level analysis in environmental and biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethynyl Estradiol 3-Dansyl Chloride involves a multi-step synthesis process:

    Extraction of Ethynyl Estradiol: Ethynyl Estradiol is extracted from a biological matrix using a solid-phase extraction device.

    Derivatization with Dansyl Chloride: The extracted Ethynyl Estradiol is then reacted with dansyl chloride in an acetone solution. .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale synthesis using similar reaction conditions as described above. The use of automated systems and high-throughput techniques ensures consistency and efficiency in production.

Chemical Reactions Analysis

Derivatization Reaction Mechanism

The dansylation reaction occurs between EE's phenolic hydroxyl group (C3 position) and dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) via nucleophilic aromatic substitution (SNAr). Key mechanistic features include:

  • Reactive Sites : Dansyl chloride reacts with phenolic hydroxyl groups, primary amines, or secondary amines. In EE, the phenolic hydroxyl at C3 serves as the nucleophile .

  • Reaction Conditions :

    • pH : Alkaline conditions (pH ~11) using sodium bicarbonate buffer .

    • Temperature : 60°C for 10 minutes .

    • Solvent : Acetonitrile or acetone .

  • Product Formation : The sulfonate ester linkage forms, introducing a dansyl group (-SO2-C10H6-N(CH3)2) at EE's C3 position .

Reaction ComponentRole
Ethinyl estradiolSubstrate (nucleophile)
Dansyl chlorideElectrophilic derivatizing agent
Sodium bicarbonateBase catalyst (deprotonates -OH)

Mass Spectrometric Enhancements

Derivatization significantly improves EE's ionization efficiency and specificity in LC-MS/MS:

Key Mass Spectrometry Parameters

ParameterThis compoundInternal Standard (d4-EE)
Precursor ion (m/z)530.16534.20
Product ion (m/z)171.08171.00
Collision energy (V)34–4936
Declustering potential (V)100–136100

Fragmentation Pattern :

  • The dansyl group generates a diagnostic product ion at m/z 171.08, corresponding to the protonated 5-(dimethylamino)naphthalene moiety .

  • EE's steroidal backbone remains intact during collision-induced dissociation (CID) .

Analytical Performance

Validation studies demonstrate robust quantification capabilities:

Calibration and Sensitivity

ParameterValue
Linear dynamic range0.005–300 pg/mL
Lower limit of quantitation5 pg/mL (50 µL plasma)
Signal-to-noise ratio>68 at LLOQ

Precision and Accuracy

QC LevelPrecision (%CV)Accuracy (%Bias)
LLOQ (5 pg/mL)≤4.57104.27
HQC (246 pg/mL)≤2.2598.30

Chromatographic Behavior

  • Retention Time : 0.88–1.6 minutes under reversed-phase conditions (C18 column) .

  • Mobile Phase : Methanol/water with 0.1% formic acid .

Comparative Advantages

  • Sensitivity : 1,000-fold improvement over underivatized EE .

  • Specificity : Eliminates matrix interference from endogenous steroids .

This derivatization strategy represents a gold standard for EE quantification, balancing chemical specificity with analytical robustness.

Scientific Research Applications

Ethynyl Estradiol 3-Dansyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethynyl Estradiol 3-Dansyl Chloride involves the fluorescent properties of the dansyl chloride moiety. When exposed to specific wavelengths of light, the compound emits fluorescence, which can be detected and quantified using LC-MS/MS. This allows for highly sensitive and accurate measurement of Ethynyl Estradiol levels in various samples .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their distinguishing features include:

Compound CAS Number Key Structural Features Estrogenic Activity Primary Applications
Ethynyl Estradiol 3-Dansyl Chloride N/A 17α-ethynyl group, dansyl at C3 Moderate Analytical detection, research
17β-Estradiol 50-28-2 C17 hydroxyl group, no ethynyl modification High Endogenous hormone, research
17α-Estradiol 57-91-0 C17α hydroxyl group Low/None Control compound in studies
Estriol 50-27-1 Three hydroxyl groups Moderate Pregnancy-associated hormone
Mestranol 72-33-3 3-methyl ether, 17α-ethynyl Moderate Oral contraceptives (prodrug)
  • Ethynyl Group: The 17α-ethynyl substitution in ethynyl estradiol and its derivatives (e.g., mestranol) significantly prolongs half-life by resisting hepatic metabolism, unlike 17β-estradiol, which is rapidly inactivated .
  • Dansyl Modification: Unlike non-derivatized estrogens, this compound exhibits strong fluorescence, enabling its use in trace detection methods such as HRGC/HRMS (High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry) .

Pharmacokinetic and Mechanistic Differences

  • Intracellular Retention : Ethynyl estradiol achieves higher intracellular concentrations than 17β-estradiol due to slower efflux pump activity, leading to prolonged estrogenic effects and distinct gene expression patterns (e.g., delayed upregulation of CDR1 and CDR2 genes in fungal models) .
  • Metabolic Stability: Mestranol, a prodrug, requires demethylation to become active, whereas ethynyl estradiol is active without metabolic conversion .

Analytical Performance

  • Detection Sensitivity: The dansyl group in this compound allows for fluorescence detection at concentrations as low as 0.1 ng/L in environmental water samples, outperforming non-derivatized estrogens like estriol or estrone, which require additional derivatization steps .
  • Chromatographic Resolution : Dansyl derivatives exhibit superior separation in reverse-phase HPLC compared to underivatized estrogens due to increased hydrophobicity .

Biological Activity

Ethynyl Estradiol 3-Dansyl Chloride (EEDC) is a derivative of ethinyl estradiol (EE), a synthetic estrogen commonly used in oral contraceptives. The derivatization with dansyl chloride enhances its detection and quantification in biological samples, which is crucial for understanding its pharmacokinetics and biological activity. This article explores the biological activity of EEDC, including its mechanism of action, analytical methods for detection, and relevant case studies.

EEDC exhibits biological activity primarily through its interaction with estrogen receptors (ERs). Upon administration, EEDC binds to ERs, leading to the activation of various signaling pathways that regulate gene expression related to reproductive functions. The derivatization with dansyl chloride introduces a basic secondary nitrogen into the molecule, enhancing its ionization in acidic mobile phases used during high-performance liquid chromatography (HPLC) .

Analytical Methods

The quantification of EEDC in biological matrices is achieved through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The derivatization process allows for the formation of a protonated molecular ion at m/z 530, which can be monitored for specific transitions during mass spectrometry analysis. The method demonstrates high sensitivity with a limit of quantification as low as 5 pg/mL .

Key Analytical Parameters

ParameterValue
Protonated Molecular Ionm/z 530
Major Product Ionm/z 171
Limit of Detection0.2 fg/mL
Limit of Quantification5 pg/mL
Calibration Range0.005 - 20 ng/mL

Biological Activity and Pharmacokinetics

EEDC's pharmacokinetic profile has been studied extensively, particularly in terms of absorption, distribution, metabolism, and excretion (ADME). Ethinyl estradiol is known for its extensive metabolism and relatively low bioavailability (~45%) due to high protein binding . This low bioavailability necessitates precise dosing in contraceptive formulations to achieve effective plasma concentrations.

Case Studies

  • Pharmacokinetic Analysis : A study involving healthy female subjects administered a monophasic oral contraceptive containing ethinyl estradiol and levonorgestrel demonstrated that the area under the curve (AUC) values for ethinyl estradiol were highly correlated across different dosing regimens, indicating consistent pharmacokinetic behavior .
  • Immunotoxicity Assessment : Research investigating the immunotoxic effects of estrogenic compounds found that exposure to EEDC affected antibody production in certain fish models, indicating potential ecological implications .
  • Comparative Studies : In comparative studies between different contraceptive formulations, it was observed that combinations containing ethinyl estradiol exhibited similar efficacy with varying side effect profiles, particularly concerning lipid metabolism .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Ethynyl Estradiol 3-Dansyl Chloride in complex biological matrices?

  • Methodological Answer : High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is a validated technique for detecting steroidal compounds like Ethynyl Estradiol and its derivatives. Ensure proper sample preparation (e.g., solid-phase extraction) and use deuterated internal standards (e.g., 17α-Ethynyl Estradiol-d4) to correct for matrix effects and ionization efficiency. Cross-reference CAS numbers (e.g., 57-63-6 for Ethynyl Estradiol) to confirm identity .

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer : Use nitrile or neoprene gloves resistant to organic solvents, as standard latex gloves may degrade. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised for aerosol-prone procedures. Lab coats and eye protection are mandatory. Always consult glove manufacturer penetration data for compatibility with dansyl chloride, which is corrosive .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at -80°C in amber vials to prevent photodegradation. Use stabilizing buffers (e.g., 50 mM sodium phosphate with 20% glycerol) to maintain structural integrity. Avoid repeated freeze-thaw cycles, which can compromise dansyl group reactivity .

Q. What first-aid measures are advised for accidental exposure to this compound?

  • Methodological Answer : For skin contact, wash immediately with soap and water for 15 minutes. If inhaled, move to fresh air and monitor for delayed symptoms (e.g., respiratory irritation) for 48 hours. No specific antidote exists; consult the SDS and provide emergency contacts (e.g., MedChemExpress: 609-228-6898) .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency of Dansyl chloride to Ethynyl Estradiol while minimizing side reactions?

  • Methodological Answer : Use a molar ratio of 1:1.2 (Ethynyl Estradiol:Dansyl chloride) in anhydrous dimethylformamide (DMF) at 4°C to control exothermic reactions. Monitor pH (7.0–7.5) to prevent dansyl group hydrolysis. Purify via reverse-phase HPLC and validate conjugation success using fluorescence spectroscopy (λex 340 nm, λem 525 nm) .

Q. What strategies resolve discrepancies in quantitation data across analytical platforms (e.g., ELISA vs. HRGC/HRMS)?

  • Methodological Answer : Cross-validate with deuterated analogs (e.g., 17α-Ethynyl Estradiol-d4) to account for matrix interference. Perform spike-and-recovery experiments in representative biological matrices (e.g., plasma, urine). Use statistical tools (e.g., Bland-Altman plots) to assess method agreement, as recommended in extended essay guidelines .

Q. What in vitro models are appropriate for studying metabolic pathways of this compound?

  • Methodological Answer : Primary human hepatocytes or HepG2 cells are ideal for phase I/II metabolism studies. Include controls with CYP450 inhibitors (e.g., ketoconazole) to identify enzymatic pathways. Use LC-MS/MS to detect dansylated metabolites and validate with synthetic standards (e.g., 2-Hydroxy Ethynyl Estradiol) .

Q. How can batch-to-batch variability in synthesized this compound be addressed?

  • Methodological Answer : Implement strict QC protocols:

  • Purity : ≥98% by HPLC (C18 column, acetonitrile/water gradient).
  • Structural Confirmation : Compare <sup>1</sup>H-NMR spectra with NIST reference data (δ 6.7–7.2 ppm for aromatic dansyl protons).
  • Documentation : Adhere to GHS labeling standards for traceability .

Q. What computational methods support structural elucidation of novel dansylated Ethynyl Estradiol derivatives?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations to predict NMR chemical shifts and UV-Vis spectra. Validate against experimental data from HRMS and circular dichroism. Use molecular docking to assess binding affinity to estrogen receptors .

Q. How should researchers design dose-response experiments to evaluate endocrine disruption by this compound?

  • Methodological Answer : Use logarithmic dosing (e.g., 0.1–100 nM) in estrogen-responsive cell lines (e.g., MCF-7). Include positive controls (e.g., 17β-Estradiol) and normalize to solvent controls (e.g., DMSO ≤0.1%). Analyze data with nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values .

Properties

Molecular Formula

C32H35NO4S

Molecular Weight

529.7 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] 5-(dimethylamino)naphthalene-1-sulfonate

InChI

InChI=1S/C32H35NO4S/c1-5-32(34)19-17-28-25-14-12-21-20-22(13-15-23(21)24(25)16-18-31(28,32)2)37-38(35,36)30-11-7-8-26-27(30)9-6-10-29(26)33(3)4/h1,6-11,13,15,20,24-25,28,34H,12,14,16-19H2,2-4H3/t24-,25-,28+,31+,32-/m1/s1

InChI Key

UAJGFSUMBFWTHZ-UEBKYDDZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C

Origin of Product

United States

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